

# 1,3,5-Trifluorobenzene CAS number 372-38-3 properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,3,5-Trifluorobenzene

Cat. No.: B1201519

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An In-depth Technical Guide to **1,3,5-Trifluorobenzene** (CAS: 372-38-3)

## Introduction

**1,3,5-Trifluorobenzene** (CAS Number: 372-38-3) is a symmetrically substituted fluorinated aromatic compound.<sup>[1]</sup> It serves as a crucial building block and intermediate in various fields of chemical synthesis, particularly in the pharmaceutical, agrochemical, and materials science sectors.<sup>[2][3]</sup> The presence of three fluorine atoms on the benzene ring imparts unique properties, including enhanced chemical stability, altered reactivity, and specific electronic characteristics, making it a valuable synthon for creating complex molecules.<sup>[2][4]</sup> This document provides a comprehensive overview of its properties, applications, relevant experimental protocols, and safety information, tailored for professionals in research and drug development.

## Properties of 1,3,5-Trifluorobenzene

The physical and chemical characteristics of **1,3,5-Trifluorobenzene** are well-documented, providing a solid foundation for its application in controlled chemical synthesis.

## Chemical and Physical Properties

The compound is a colorless liquid at room temperature with a distinct aromatic odor.<sup>[2][5][6]</sup> Its key physical and chemical data are summarized below.

Property	Value	Citations
CAS Number	372-38-3	[1][2][7][8]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> F <sub>3</sub>	[1][2][7][8]
Molecular Weight	132.08 g/mol	[1][8]
Appearance	Colorless to almost colorless clear liquid	[1][2][6]
Density	1.277 g/mL at 25 °C	[1][8]
Melting Point	-7 to -4 °C; -5.5 °C	[1][2][7][8]
Boiling Point	75-76 °C	[1][2][7][8]
Flash Point	-7 °C (19.4 °F) - closed cup	[1][8]
Refractive Index (n <sub>20/D</sub> )	1.414	[1][8]
Vapor Pressure	104 - 116 mmHg at 25 °C	[1][6]
Purity	≥ 97-99%	[8][9]

## Solubility Data

**1,3,5-Trifluorobenzene**'s solubility is dictated by its aromatic and fluorinated character.

Solvent	Solubility	Citations
Water	Insoluble	[1][5][10][11]
Organic Solvents	Soluble (e.g., hexane, ether)	[5]

## Spectral Data

Spectroscopic data is essential for the identification and characterization of **1,3,5-Trifluorobenzene**. The NIST Chemistry WebBook provides access to IR and mass spectrometry data for this compound.[12] Rotational Raman spectra and NMR spectra in nematic liquid crystal have also been studied.[8]

Spectroscopic Technique	Key Characteristics	Citations
Mass Spectrometry (MS)	Molecular Ion (M <sup>+</sup> ): m/z = 132 (100.0%), 133 (6.8%)	[13]
<sup>1</sup> H NMR	The proton magnetic resonance spectrum has been analyzed.	[8]
<sup>19</sup> F NMR	The fluorine magnetic resonance spectrum has been analyzed.	[8]
Infrared (IR)	IR spectrum data is available.	[12]
Raman	High-resolution Rotational Raman spectra have been studied.	[8]

## Applications in Research and Development

**1,3,5-Trifluorobenzene** is a versatile intermediate with broad applications.

- **Pharmaceutical Synthesis:** It is a critical building block for Active Pharmaceutical Ingredients (APIs).[4] The fluorine atoms can modify the pharmacokinetic properties of drug candidates, potentially leading to improved efficacy and reduced side effects.[2] It has been used in the synthesis of compounds like (–)-epicatechin and its 3-O-gallate and is a precursor for the anti-AIDS drug Bictegravir intermediate, 2,4,6-trifluorobenzylamine.[14]
- **Agrochemicals:** Its stability and reactivity are leveraged in the production of high-performance pesticides and herbicides.[2][11]
- **Material Science:** The compound contributes to the development of advanced materials, including polymers and coatings with enhanced thermal stability and chemical resistance.[2] It is also used as an intermediate for liquid crystal materials.[3][14]
- **Organic Synthesis:** It serves as a precursor for other valuable intermediates, such as 2,4,6-trifluorobenzaldehyde and 3,5-difluoroanisole.[14]

- Organometallic Chemistry: It can act as a ligand in organometallic sandwich complexes with transition metals.[\[1\]](#)
- Biological Activity: **1,3,5-Trifluorobenzene** has been reported to exhibit anti-inflammatory activity by inhibiting the production of proinflammatory cytokines like TNF $\alpha$  and IL-6 in human macrophages.[\[15\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the safe and effective use of **1,3,5-Trifluorobenzene**.

### Synthesis of 1,3,5-Trifluorobenzene via Halogen Exchange

A common method for synthesizing **1,3,5-Trifluorobenzene** is through a halogen exchange (Halex) reaction, starting from 1,3,5-trichlorobenzene.[\[3\]](#)

Materials:

- 1,3,5-trichlorobenzene
- Anhydrous potassium fluoride (KF)
- Phase transfer catalyst (e.g., a quaternary ammonium salt)
- Solvent (e.g., sulfolane)[\[16\]](#)
- Petroleum ether (for extraction)
- Reaction flask or autoclave, condenser, distillation apparatus

Procedure:

- Reaction Setup: In a suitable reaction vessel (e.g., an autoclave), charge 1,3,5-trichlorobenzene, anhydrous potassium fluoride, a phase transfer catalyst, and the solvent.  
[\[3\]](#)[\[16\]](#)

- **Reaction:** Heat the mixture to reflux (a temperature of around 220°C may be used with a solvent like sulfolane) for an extended period (e.g., 6-48 hours).<sup>[3][16]</sup> The reaction progress can be monitored by Gas Chromatography (GC).
- **Solvent Removal:** After the reaction is complete, cool the mixture. Remove the high-boiling solvent by vacuum distillation.<sup>[3]</sup>
- **Purification (Steam Distillation):** Subject the residue to steam distillation with water to separate the volatile product from non-volatile salts and residues.<sup>[3]</sup>
- **Extraction:** Extract the aqueous distillate with an organic solvent such as petroleum ether.<sup>[3]</sup>
- **Final Purification:** Remove the extraction solvent by rotary evaporation. The final product, **1,3,5-Trifluorobenzene**, is collected and purified by vacuum distillation.<sup>[3]</sup>

## General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity and purity of **1,3,5-Trifluorobenzene**.

Materials:

- **1,3,5-Trifluorobenzene** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>)
- NMR tubes
- NMR spectrometer

Procedure:

- **Sample Preparation:** Prepare a dilute solution by dissolving a small amount (typically 5-20 mg) of the **1,3,5-Trifluorobenzene** sample in approximately 0.6-0.7 mL of a deuterated solvent directly in a clean, dry NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

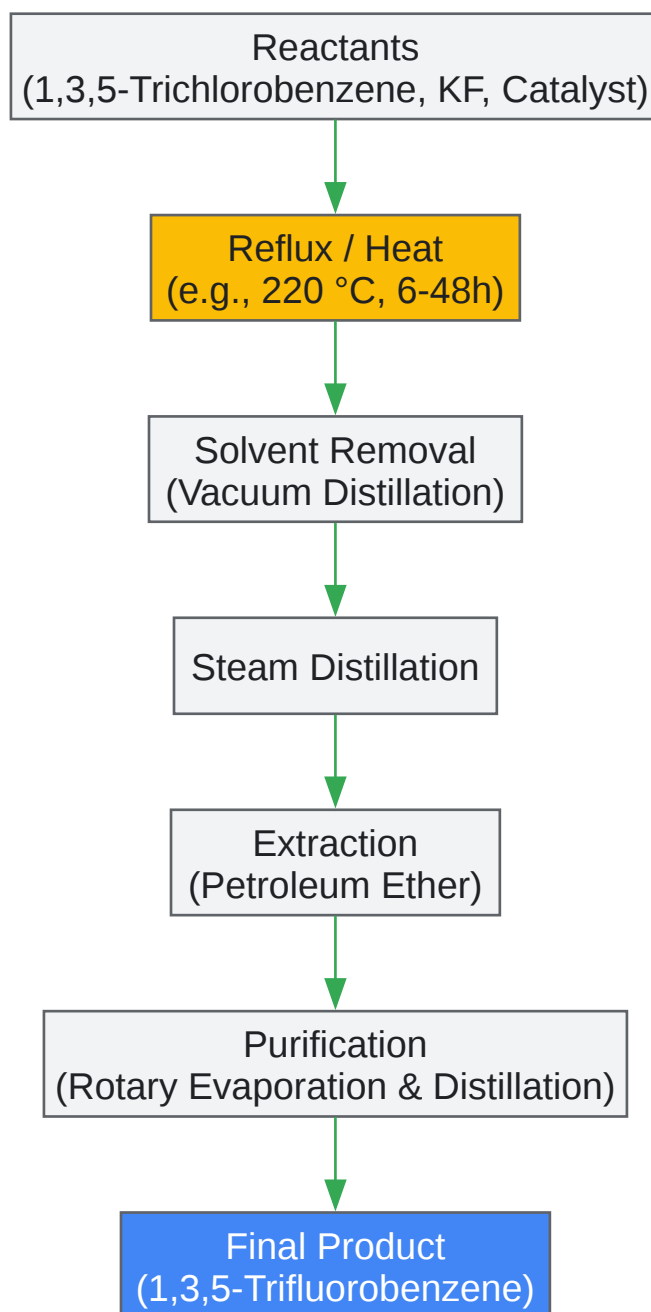
- Data Acquisition: Acquire  $^1\text{H}$  NMR,  $^{19}\text{F}$  NMR, and  $^{13}\text{C}$  NMR spectra.
  - For  $^1\text{H}$  NMR, the aromatic protons are expected to show a characteristic splitting pattern due to coupling with the adjacent fluorine atoms.
  - For  $^{19}\text{F}$  NMR, a single resonance is expected due to the chemical equivalence of the three fluorine atoms.
  - For  $^{13}\text{C}$  NMR, signals will correspond to the fluorine-bearing and hydrogen-bearing carbons, showing characteristic C-F coupling.
- Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the signals and analyze the chemical shifts (ppm) and coupling constants (J-values) to confirm the structure corresponds to **1,3,5-Trifluorobenzene**.

## Mandatory Visualizations

### Molecular Structure

Caption: Molecular Structure of **1,3,5-Trifluorobenzene**.

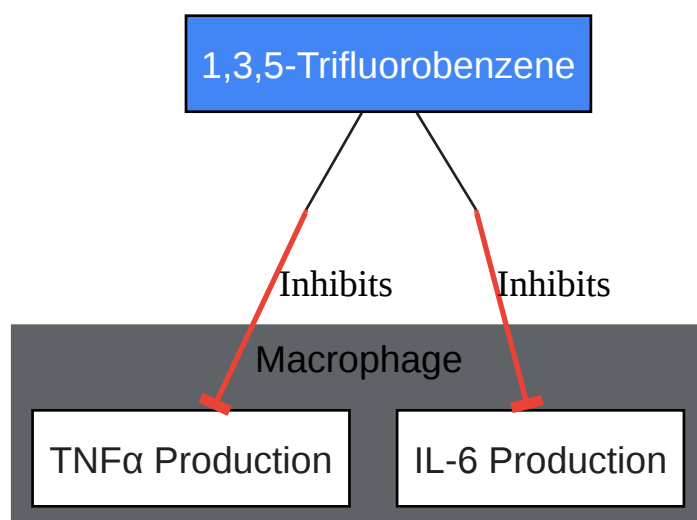
## Synthesis Workflow via Halogen Exchange



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Caption: Synthesis workflow for **1,3,5-Trifluorobenzene**.

## Anti-Inflammatory Activity Pathway



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Caption: Inhibition of Proinflammatory Cytokines.

## Safety Information

**1,3,5-Trifluorobenzene** is a highly flammable liquid and vapor that requires careful handling. It can cause skin, eye, and respiratory irritation.[8][17][18][19]



Hazard Type	GHS Information	Citations
Pictograms	GHS02 (Flame), GHS07 (Exclamation Mark)	<a href="#">[19]</a> <a href="#">[20]</a>
Signal Word	Danger	<a href="#">[8]</a> <a href="#">[20]</a>
Hazard Statements	H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	<a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[20]</a> <a href="#">[21]</a>
Precautionary Statements	P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[8]</a> <a href="#">[19]</a> <a href="#">[20]</a> <a href="#">[21]</a>
Storage	Store in a well-ventilated place. Keep cool. Keep container tightly closed in a dry place. Store in a flammables area.	<a href="#">[1]</a> <a href="#">[17]</a> <a href="#">[21]</a>
Personal Protective Equipment (PPE)	Use eye shields, face shields, protective gloves, and a suitable respirator (e.g., type ABEK EN14387 filter).	<a href="#">[8]</a> <a href="#">[17]</a>
Fire Fighting	Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. Vapors	<a href="#">[17]</a> <a href="#">[18]</a>

may form explosive mixtures  
with air.

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- To cite this document: BenchChem. [1,3,5-Trifluorobenzene CAS number 372-38-3 properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201519#1-3-5-trifluorobenzene-cas-number-372-38-3-properties]

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